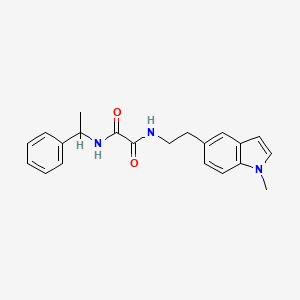

3-Acetyl-7-bromochromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetyl-7-bromochromen-2-one is a compound that belongs to the class of organic compounds known as coumarins. These are aromatic compounds containing a 1-benzopyran moiety with a ketone group at the 3-position and a bromine atom substituted at the 7-position. The compound's structure is related to that of coumarin derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of coumarin derivatives, such as 3-acetyl-7-bromochromen-2-one, typically involves the formation of the 1-benzopyran core structure followed by functionalization at specific positions. For example, the synthesis of 3-bromoacetyl-7-methoxycoumarin, a related compound, is achieved through reactions involving acetylation and bromination steps . Similarly, the synthesis of 1-bromo-2,3,6-tri-O-acetyl-4-chloro-4-deoxy-α-D-galactopyranose, although not the same compound, demonstrates the use of bromination reactions in the synthesis of bromoacetyl derivatives .

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by the presence of a benzopyran core, with various substituents that influence the compound's properties. X-ray crystallography and spectroscopic methods such as NMR and FTIR are commonly used to determine and confirm the molecular structure of these compounds . For instance, the crystal structure of a bromo derivative of 2-acetyl-1-naphthol was confirmed by X-ray single-crystal diffractometry, which is a technique that could also be applied to analyze the structure of 3-acetyl-7-bromochromen-2-one .

Chemical Reactions Analysis

Coumarin derivatives can undergo a variety of chemical reactions, including acetylation, bromination, and reactions with nucleophiles. The reactivity of the bromoacetyl group in such compounds is highlighted by its use as a fluorescent derivatization reagent for carboxylic acids in high-performance liquid chromatography . Additionally, the synthesis of 3-bromoacetyl-7-methoxycoumarin suggests that the bromoacetyl group can be introduced into the coumarin core through specific synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are influenced by their molecular structure. The presence of acetyl and bromo substituents can affect properties such as solubility, melting point, and reactivity. Spectroscopic techniques, including NMR, FTIR, and UV-Vis, are used to study these properties and provide insights into the electronic structure of the molecule . For example, the study of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, a compound similar to 3-acetyl-7-bromochromen-2-one, involved comprehensive spectroscopic analysis to determine its structural and electronic properties .

Applications De Recherche Scientifique

Bromodomain Inhibition and Epigenetic Regulation

Bromodomains are recognized for their role in reading epigenetic marks, specifically acetyl-lysine residues on histone tails, which play a crucial role in the regulation of gene transcription. The inhibition of bromodomains has emerged as a potential therapeutic strategy for various diseases, including cancer, due to their role in regulating gene expression by recognizing acetylated lysines on histone and non-histone proteins.

Discovery of Selective Bromodomain Inhibitors

Research has led to the discovery of selective inhibitors for bromodomain-containing proteins, such as I-BRD9, which was identified through structure-based design and shows significant selectivity over the BET family of bromodomains. This compound has been utilized to elucidate the cellular phenotype of BRD9 bromodomain inhibition, highlighting the therapeutic potential of selectively targeting bromodomains for disease treatment (Theodoulou et al., 2016).

Structural Analysis and Ligand Recognition

Structural and ligand recognition studies of bromodomains have provided insights into how these domains recognize acetylated lysines. Such studies are essential for the development of inhibitors that can specifically disrupt bromodomain-acetyl-lysine interactions, which is a critical step in the regulation of gene transcription and other cellular processes. For instance, the structural basis for the recognition of acetylated histone H4 by the bromodomain of histone acetyltransferase Gcn5p has been elucidated, offering a foundation for the design of specific bromodomain inhibitors (Owen et al., 2000).

Role in Disease Treatment

The development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions have shown promise in the treatment of diseases, particularly through the modulation of gene expression and chromatin remodeling. These inhibitors have potential applications in oncology, inflammation, and other conditions where epigenetic regulation plays a critical role (Hewings et al., 2012).

Propriétés

IUPAC Name |

3-acetyl-7-bromochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYBUBRVVKSXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-7-bromochromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)

![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)

![Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate](/img/structure/B2549168.png)

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)

![8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2549170.png)